molecular formula C26H26O6 B13655059 methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

Cat. No.: B13655059
M. Wt: 434.5 g/mol
InChI Key: IIVPOKUMCCAPRX-UHFFFAOYSA-N
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Description

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is an organic compound that belongs to the class of esters. This compound is characterized by its complex structure, which includes multiple aromatic rings and ester functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: An ester with a similar structure but different substituents.

    4-Methylphenyl benzoate: Another ester with a similar backbone but different functional groups.

Uniqueness

Methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate

InChI

InChI=1S/C26H26O6/c1-5-31-23-15-22(18-9-13-20(14-10-18)26(28)30-4)24(32-6-2)16-21(23)17-7-11-19(12-8-17)25(27)29-3/h7-16H,5-6H2,1-4H3

InChI Key

IIVPOKUMCCAPRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C2=CC=C(C=C2)C(=O)OC)OCC)C3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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